molecular formula C12H20N2O4S B12805681 4-Amino-n,n-bis(2-hydroxypropyl)benzenesulfonamide CAS No. 5450-32-8

4-Amino-n,n-bis(2-hydroxypropyl)benzenesulfonamide

Cat. No.: B12805681
CAS No.: 5450-32-8
M. Wt: 288.37 g/mol
InChI Key: FCGKZYCWYCLLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-n,n-bis(2-hydroxypropyl)benzenesulfonamide is an organic compound with the molecular formula C12H20N2O4S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-n,n-bis(2-hydroxypropyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the benzenesulfonamide attacks the electrophilic carbon of the 2-chloropropanol, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Amino-n,n-bis(2-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-n,n-bis(2-hydroxypropyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-n,n-bis(2-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including the reduction of tumor growth in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-n,n-bis(2-hydroxypropyl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

5450-32-8

Molecular Formula

C12H20N2O4S

Molecular Weight

288.37 g/mol

IUPAC Name

4-amino-N,N-bis(2-hydroxypropyl)benzenesulfonamide

InChI

InChI=1S/C12H20N2O4S/c1-9(15)7-14(8-10(2)16)19(17,18)12-5-3-11(13)4-6-12/h3-6,9-10,15-16H,7-8,13H2,1-2H3

InChI Key

FCGKZYCWYCLLQN-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)O)S(=O)(=O)C1=CC=C(C=C1)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.